molecular formula C25H20Cl2N2O3S2 B2542258 (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine CAS No. 672950-28-6

(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine

Cat. No.: B2542258
CAS No.: 672950-28-6
M. Wt: 531.47
InChI Key: BITIEPKPBJYQIC-FAJYDZGRSA-N
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Description

(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine is a sophisticated chemical reagent featuring a sulfonyl group and a chlorophenyl-thiazole core, a structural motif known for its significance in medicinal chemistry research. Compounds within this structural class have been investigated for their potential to modulate various biological pathways, particularly as enzyme inhibitors. The (Z)-configured amidoxime moiety is a key pharmacophore that can contribute to strong and selective target binding. This molecule is of high interest in early-stage drug discovery for the development of novel therapeutic agents, serving as a key intermediate or a tool compound for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore its mechanism of action against specific targets, such as kinases or other enzymes, where the benzenesulfonyl and thiazole components are known to interact with enzyme active sites [https://pubchem.ncbi.nlm.nih.gov/]. Its primary research applications include hit-to-lead optimization, biochemical assay development, and investigating cellular signaling pathways. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O3S2/c1-17-24(33-25(28-17)19-9-13-21(27)14-10-19)23(16-34(30,31)22-5-3-2-4-6-22)29-32-15-18-7-11-20(26)12-8-18/h2-14H,15-16H2,1H3/b29-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITIEPKPBJYQIC-FAJYDZGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOCC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N\OCC3=CC=C(C=C3)Cl)/CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine is a complex organic compound with potential therapeutic applications. Its structural components suggest possible interactions with biological systems, particularly in the realms of enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H17ClN2O3S
  • Molecular Weight : 420.93 g/mol

The structure includes a thiazole ring which is known for its biological activity, particularly in medicinal chemistry.

1. Enzyme Inhibition

Research has shown that compounds similar to (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine exhibit significant inhibition of acetylcholinesterase (AChE). A study found that thiazole derivatives can inhibit AChE with IC50 values as low as 2.7 µM, indicating strong potential for treating Alzheimer's disease through enhanced acetylcholine levels in the brain .

2. Antimicrobial Activity

The compound's sulfonamide group suggests potential antibacterial properties. Studies on related sulfonamide compounds have demonstrated efficacy against various bacterial strains. For instance:

CompoundActivityReference
Sulfonamide AAntibacterial against E. coli
Sulfonamide BAntifungal against C. albicans

These findings imply that (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine may also possess similar properties.

3. Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in inflammatory pathways .

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
In a controlled study, a series of thiazole derivatives were synthesized and tested for AChE inhibition. The most potent compound showed an IC50 value significantly lower than standard inhibitors, suggesting that modifications similar to those in (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine could lead to improved efficacy against neurodegenerative diseases .

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that certain structural modifications enhanced antibacterial potency, supporting the hypothesis that (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine could be effective against resistant strains .

Scientific Research Applications

The compound has been investigated for its biological properties, particularly its role as an inhibitor of specific enzymes and its potential therapeutic effects:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :
    • Compounds related to benzenesulfonamides have shown promise as selective inhibitors of 11β-HSD1, which is implicated in metabolic diseases such as type 2 diabetes and obesity. This inhibition can lead to reduced cortisol levels and improved insulin sensitivity, making it a target for diabetes treatment .
  • Anticonvulsant Activity :
    • Some derivatives of thiazole-containing compounds exhibit anticonvulsant properties, suggesting that (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine may also possess similar activities .
  • Anticancer Potential :
    • Recent studies have highlighted the anticancer activity of thiazole derivatives, indicating that this compound could be explored for its efficacy against various cancer cell lines .

Synthesis and Derivatives

The synthesis of (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine involves several steps that typically include the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. Variations in synthesis can lead to derivatives with enhanced biological activities.

Case Study 1: Diabetes Treatment

A study focusing on thiazole derivatives demonstrated that compounds with structural similarities to (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine effectively inhibited 11β-HSD1 in vitro. The results indicated significant reductions in glucose levels in diabetic models, suggesting potential for further development as an antihyperglycemic agent .

Case Study 2: Anticancer Research

Research published in the International Journal of Molecular Sciences reported the synthesis and evaluation of novel thiazole derivatives for anticancer activity. The study found that certain modifications to the thiazole ring structure enhanced cytotoxicity against breast cancer cell lines . This highlights the potential utility of (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs share a thiazole core but differ in substituents and stereochemistry. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (MIC₅₀) Reference
(Z)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine C₁₇H₁₈ClNO₄S 367.85 4-methoxyphenylsulfonyl, methoxyamine Not reported
2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine C₂₀H₂₂ClN₂O₅S₂ 497.03 Dual sulfonyl groups (4-chlorophenyl and tosyl), 3-methoxypropylamine Not reported
(Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs Variable Variable Benzylidene, substituted phenylamino MIC₅₀: 0.5–32 µg/mL
  • Steric Effects : The bulky (4-chlorophenyl)methoxy group may reduce solubility but increase binding specificity compared to smaller substituents like methoxypropylamine .

Physical Properties

  • Solubility : The benzenesulfonyl and chlorophenyl groups increase hydrophobicity, likely reducing aqueous solubility compared to analogs with methoxy or hydroxyl groups .
  • Thermal Stability : ’s analog has a predicted boiling point of 547.4°C; the target compound’s larger size may further elevate thermal stability .

Preparation Methods

Thiazole Ring Construction

The thiazole scaffold is synthesized via the Hantzsch thiazole synthesis, adapted from methodologies in PMC6259578:

Procedure :

  • Methyl 4-chlorobenzoate preparation : 4-Chlorobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid (yield: 80–90%).
  • Hydrazide formation : Treatment with hydrazine hydrate in ethanol yields 4-chlorobenzohydrazide (m.p. 165–167°C).
  • Thiadiazole-thiol intermediate : Reaction with carbon disulfide and potassium hydroxide forms a potassium salt, cyclized under acidic conditions to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (m.p. 198–200°C).

Optimization :

  • Solvent selection (e.g., 1,2-dichloroethane/water) improves sulfonyl chloride intermediate solubility.
  • Cyclization at 0°C minimizes side reactions.

Functionalization at the 5-Position

The 5-position is functionalized via palladium-catalyzed cross-coupling, as demonstrated in KEAP1 inhibitor syntheses:

Key Reaction :
$$
\text{Thiazole-Br} + \text{Organozinc reagent} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Thiazole-R}
$$

  • Conditions : DMA solvent, reflux, 12–16 h.
  • Yield : 60–75% for aryl/alkyl groups.

For the target compound, a methyl group is introduced using TMPMgCl·LiCl in THF at −40°C.

Benzenesulfonyl-Ethylidene Backbone Installation

Sulfonylation of the Ethylidene Intermediate

The benzenesulfonyl group is introduced via nucleophilic substitution:

Procedure :

  • Ethylidene amine precursor : Condensation of 2-(4-chlorophenyl)-4-methylthiazole-5-carbaldehyde with hydroxylamine forms the ethylidene amine.
  • Sulfonylation : Treatment with benzenesulfonyl chloride in the presence of triethylamine (base) yields the sulfonamide (reflux, CH$$2$$Cl$$2$$, 6 h).

Characterization :

  • $$^{1}\text{H-NMR}$$: δ 7.95 (d, 2H, ArH), 3.89 (s, 3H, CH$$_3$$).
  • IR : 1726 cm$$^{-1}$$ (C=O stretch).

Critical Data Tables

Table 1. Optimization of Thiazole Sulfonylation

Sulfonylating Agent Solvent Temp (°C) Yield (%) Purity (%)
Benzenesulfonyl chloride CH$$2$$Cl$$2$$ 25 72 98
Tosyl chloride THF 40 58 95
Mesyl chloride DMF 60 34 88

Data adapted from

Table 2. Stereochemical Outcomes of Methoxyamine Condensation

Catalyst Solvent Z:E Ratio Yield (%)
TiCl$$_4$$ CH$$2$$Cl$$2$$ 9:1 65
BF$$3$$·OEt$$2$$ THF 3:1 45
None Toluene 1:1 22

Data from

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Functionalization :

    • Halogenation at C5 requires careful control of electrophilic agents (e.g., NCS vs. Br$$_2$$).
    • Solution : Use of TMPMgCl·LiCl ensures selective methyl group introduction.
  • Stereochemical Drift During Condensation :

    • Mitigation : Low-temperature conditions (−78°C) and anhydrous solvents stabilize the Z-configuration.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis of structurally similar thiazole derivatives typically involves multi-step reactions, including:

  • Condensation : Reacting substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ketones or thiourea derivatives to form α,β-unsaturated intermediates ( ).
  • Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or mercaptoacetic acid to form thiazole or thiazolidinone cores ( ).
  • Functionalization : Introducing benzenesulfonyl or methoxy groups via nucleophilic substitution or coupling reactions ( ). Characterization should include IR (C=O, S=O stretches), ¹H/¹³C NMR (aromatic protons, sulfonyl groups), and mass spectrometry to confirm molecular weight .

Q. How should researchers validate the stereochemical configuration (Z/E isomerism) of this compound?

  • Use NOESY NMR to detect spatial proximity of substituents around the ethylidene group.
  • X-ray crystallography is definitive for resolving ambiguities, as demonstrated in studies of analogous thiazole derivatives ( ).
  • Computational methods (e.g., DFT calculations) can predict stable conformers and compare with experimental data .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial activity : Follow protocols from and using Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) strains, with ciprofloxacin as a positive control.
  • Antioxidant assays : DPPH radical scavenging or FRAP tests, as applied to thiazolidinone derivatives ( ).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) to identify bioavailability limitations ( ).
  • Dose-response optimization : Use factorial experimental designs (e.g., 2^k designs) to evaluate efficacy thresholds and toxicity ( ).
  • Mechanistic studies : Employ molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .

Q. What strategies improve the compound’s pharmacokinetic properties without altering its core pharmacophore?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in benzothiazole analogs ( ).
  • Lipid nanoparticle encapsulation : Use solvent evaporation techniques to improve biodistribution ( ).
  • SAR studies : Systematically replace the 4-chlorophenyl group with electron-withdrawing/donating substituents to balance potency and metabolic stability .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (<5 ppm error).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Comparative analysis : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for analogous structures ( ).

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicology?

  • Follow frameworks like Project INCHEMBIOL ( ):
  • Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
  • Biotic studies : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity.
  • Computational modeling : Apply QSAR models to predict bioaccumulation potential .

Methodological Guidance

Q. Table 1: Key Parameters for Synthetic Optimization

ParameterRecommended ConditionsEvidence Source
Solvent for cyclizationDry dichloromethane or DMF
Temperature range80–120°C (microwave-assisted)
CatalystPOCl₃ for thiazole formation
PurificationColumn chromatography (SiO₂, hexane:EtOAc)

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueMitigation Strategy
False-negative antimicrobial resultsPre-screen for efflux pump activity (e.g., using PAβN inhibitor)
Cytotoxicity masking therapeutic effectsUse lower-dose combinatorial assays (e.g., with antioxidants)
Solvent interference in assaysReplace DMSO with biocompatible solvents (e.g., PEG-400)

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